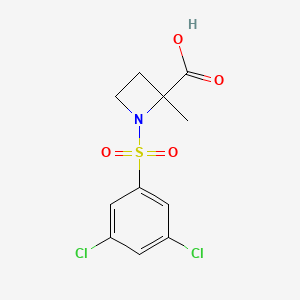

1-(3,5-Dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxylic acid

Description

1-(3,5-Dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxylic acid is a synthetic small molecule characterized by a sulfonyl-substituted dichlorophenyl group attached to a methylated azetidine ring bearing a carboxylic acid moiety. The azetidine ring, a four-membered cyclic amine, introduces conformational rigidity, while the carboxylic acid group enables hydrogen bonding or salt bridge formation. This compound is hypothesized to have applications in medicinal chemistry or agrochemicals due to structural similarities with bioactive molecules .

Properties

CAS No. |

309977-82-0 |

|---|---|

Molecular Formula |

C11H11Cl2NO4S |

Molecular Weight |

324.2 g/mol |

IUPAC Name |

1-(3,5-dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxylic acid |

InChI |

InChI=1S/C11H11Cl2NO4S/c1-11(10(15)16)2-3-14(11)19(17,18)9-5-7(12)4-8(13)6-9/h4-6H,2-3H2,1H3,(H,15,16) |

InChI Key |

QRUADFSYJWWQQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN1S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3,5-Dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the 3,5-dichlorophenyl sulfonyl chloride. This intermediate is then reacted with 2-methylazetidine-2-carboxylic acid under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3,5-Dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,5-Dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to interact with various biological targets, leading to diverse biological effects.

Comparison with Similar Compounds

Key Observations :

- Dichlorophenyl Substitution : The 3,5-dichloro configuration in the target compound may offer steric and electronic advantages over 2,4-dichloro isomers (e.g., cyclanilide, etaconazole). The para-substitution in 3,5-dichloro derivatives could enhance binding to hydrophobic pockets in proteins .

- Functional Groups : The sulfonyl group in the target compound is more electron-withdrawing than the sulfanyl group in 5-(3-chlorophenylsulfanyl)-pyrazole derivatives, possibly improving oxidative stability .

Pharmacokinetic and Physicochemical Properties

Limited experimental data exist for the target compound, but comparisons can be inferred from analogs:

- Solubility: The carboxylic acid group may improve aqueous solubility compared to non-polar analogs like etaconazole.

- Metabolic Stability : The methyl group on the azetidine ring could reduce CYP450-mediated oxidation relative to unsubstituted azetidines.

Research Findings and Hypotheses

- Agrochemical Potential: Etaconazole and propiconazole () demonstrate that dichlorophenyl-triazole derivatives are effective antifungals. The target compound’s sulfonyl-azetidine core may offer a novel mode of action against resistant fungal strains .

- Medicinal Chemistry : The azetidine-carboxylic acid motif resembles β-lactam antibiotics (e.g., penicillins in ), though the sulfonyl group diverges from classical β-lactam structures. This could indicate unexplored antibacterial or antiviral applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.